Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-
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Overview
Description
Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- is a complex organic compound known for its unique structural properties. This compound features a piperazine ring substituted with an acetyl group and a phenyl group that is further substituted with a bromomethyl and dichlorophenyl dioxolane moiety. The (2S-cis) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting 2,4-dichlorobenzaldehyde with a suitable diol under acidic conditions.
Bromomethylation: The dioxolane intermediate is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Piperazine Substitution: The bromomethylated dioxolane is reacted with 1-acetyl-4-hydroxyphenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or removing it entirely.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under basic or neutral conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols or deacetylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug design and development.
Medicine
The compound’s structural similarity to known pharmacologically active molecules suggests potential medicinal applications. It may be investigated for its antifungal, antibacterial, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine: This compound shares a similar core structure but differs in the substituents on the dioxolane ring.
cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine: Another stereoisomer with similar properties but different spatial arrangement.
Uniqueness
The uniqueness of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- lies in its specific stereochemistry and the presence of the bromomethyl group. These features confer distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
142128-65-2 |
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Molecular Formula |
C23H25BrCl2N2O4 |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25BrCl2N2O4/c1-16(29)27-8-10-28(11-9-27)18-3-5-19(6-4-18)30-13-20-14-31-23(15-24,32-20)21-7-2-17(25)12-22(21)26/h2-7,12,20H,8-11,13-15H2,1H3/t20-,23-/m1/s1 |
InChI Key |
LEEYKGOSYAZIKC-NFBKMPQASA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CBr)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CBr)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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